
(4-Bromo-2-chloro-3-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chloro-3-methoxyphenyl)boronic acid , often referred to as BCMPB , is a boronic acid derivative. Structurally, it contains a trivalent boron atom with one alkyl substituent (C–B bond) and two hydroxyl groups. These compounds are synthetically derived from primary sources of boron, such as boric acid. BCMPB is not found in nature and is primarily used as a synthetic intermediate in organic chemistry .
Synthesis Analysis
BCMPB can be synthesized through various methods. One common approach involves the dehydration of boric acid with alcohols to form borate esters. Subsequent oxidation of boranes leads to the formation of boronic acids. The first isolation of a boronic acid was reported by Frankland in 1860. Notably, boronic acids exhibit superior stability to atmospheric oxidation compared to borinic acids, which result from the first oxidation of boranes .
Molecular Structure Analysis
The molecular structure of BCMPB consists of a phenyl ring with substituents at specific positions. The bromine (Br) and chlorine (Cl) atoms are attached to adjacent carbon atoms, while the methoxy (OCH₃) group is positioned ortho to the chlorine. The boron atom is connected to the phenyl ring via a boron-carbon bond (C–B) and bears two hydroxyl groups (OH) to complete its valence .
Chemical Reactions Analysis
- Suzuki-Miyaura Cross-Coupling : BCMPB serves as a reagent in Pd-catalyzed direct arylation reactions. It is commonly employed in the synthesis of biaryl compounds by coupling with aryl halides or pseudohalides .
- 1,2-Carboboration of Alkynes : BCMPB can undergo 1,2-carboboration reactions with alkynes, leading to the formation of boron-containing heterocycles .
Propriétés
IUPAC Name |
(4-bromo-2-chloro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBKJNNGVZBCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)OC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)
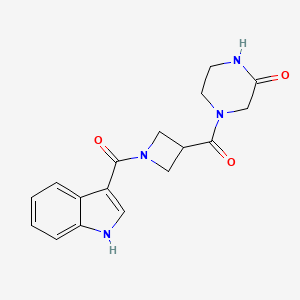
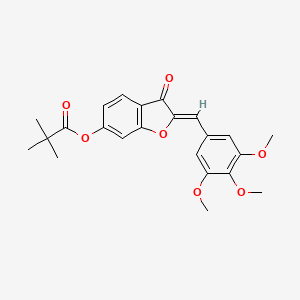
![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)
![2-Benzyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2663855.png)
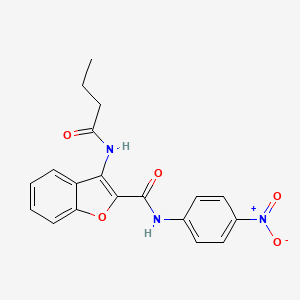
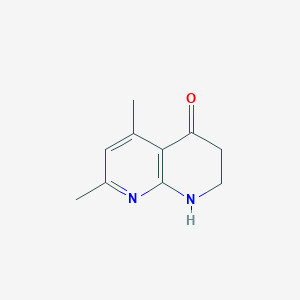
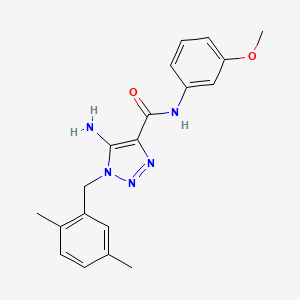
![2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline](/img/structure/B2663863.png)
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)
